2-cyano-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
2-cyano-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a cyano group, a diethylamino group, a diethylsulfamoyl group, and a methoxyphenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate Amide: The initial step involves the reaction of 2-(diethylamino)-5-(diethylsulfamoyl)aniline with 4-methoxybenzaldehyde in the presence of a base such as sodium hydride to form an intermediate imine.
Addition of Cyano Group: The intermediate imine is then reacted with a cyanoacetylating agent, such as cyanoacetic acid or its derivatives, under basic conditions to introduce the cyano group.
Final Cyclization: The final step involves cyclization of the intermediate to form the desired prop-2-enamide structure, often facilitated by heating and the use of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and reduced cyano derivatives.
Substitution: Halogenated or otherwise substituted aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s structure suggests potential biological activity, particularly as an inhibitor of enzymes or receptors due to its ability to interact with biological macromolecules. It may be explored for its potential as a pharmaceutical agent, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Industry
In the materials science field, the compound could be used in the development of novel polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-cyano-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide exerts its effects depends on its interaction with molecular targets. The cyano group can act as an electrophile, while the diethylamino and diethylsulfamoyl groups can participate in hydrogen bonding and other interactions with proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-[2-(dimethylamino)-5-(dimethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide: Similar structure but with dimethyl groups instead of diethyl groups.
2-cyano-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]-3-(4-hydroxyphenyl)prop-2-enamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of diethyl groups and a methoxyphenyl group in 2-cyano-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-cyano-N-[2-(diethylamino)-5-(diethylsulfamoyl)phenyl]-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4S/c1-6-28(7-2)24-15-14-22(34(31,32)29(8-3)9-4)17-23(24)27-25(30)20(18-26)16-19-10-12-21(33-5)13-11-19/h10-17H,6-9H2,1-5H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSBTTPHICYTJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)NC(=O)C(=CC2=CC=C(C=C2)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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